![molecular formula C19H14N4O3S B2999570 2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine CAS No. 321998-86-1](/img/structure/B2999570.png)

2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

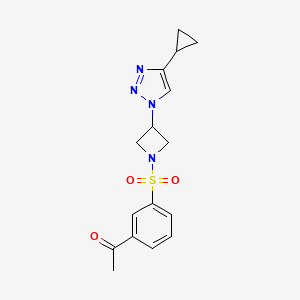

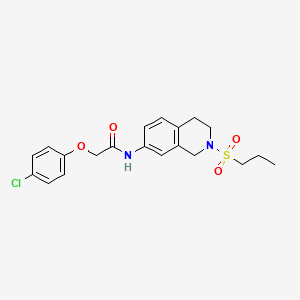

“2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine” is a chemical compound with a molecular weight of 378.41 . It is a solid substance and can be purchased from various chemical suppliers .

Synthesis Analysis

The synthesis of compounds similar to “2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine” has been reported in the literature . For instance, new valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment were synthesized . The structures of these new compounds were established using elemental analysis and spectral data .Molecular Structure Analysis

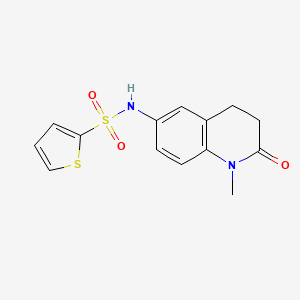

The molecular structure of “2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine” consists of a pyrimidine ring attached to a phenylsulfonyl-pyrazol group via a phenoxy linker . The InChI code for this compound is 1S/C19H14N4O3S/c24-27(25,17-5-2-1-3-6-17)23-14-11-18(22-23)15-7-9-16(10-8-15)26-19-20-12-4-13-21-19/h1-14H .Physical And Chemical Properties Analysis

“2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine” is a solid substance . Its molecular weight is 378.41 . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

A novel series of pyrazolo[1,5-a]pyrimidine derivatives, incorporating the phenylsulfonyl moiety, has been synthesized and evaluated for antimicrobial activity. These compounds, through various synthetic strategies, have shown significant activity against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents. The effectiveness of these derivatives is influenced by the presence and positioning of the sulfone group, with mono-sulfonated variants exhibiting higher antimicrobial potency compared to their di-sulfonated counterparts (Alsaedi et al., 2019).

Regioselective Synthesis and Quantum Chemical Analysis

The regioselective synthesis of heterocycles, including pyrazolo[1,5-a]pyrimidine, through reactions involving phenylsulfonyl moiety has been explored. This work not only provides a synthetic pathway for these compounds but also employs ab initio quantum chemical calculations to understand the regioselectivity of the reactions. Density Functional Theory (DFT) has been utilized to predict the outcomes of cyclocondensation reactions, offering insights into the electronic factors influencing these synthetic processes (Salem et al., 2015).

Molecular Docking and Drug Efficacy

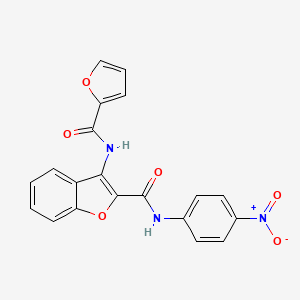

The synthesis of novel pyrazoles derived from 2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine precursors has been reported, with an emphasis on their pharmacological evaluation for antioxidant, anti-cancer, and anti-inflammatory properties. Molecular docking studies have been conducted to examine the interaction between synthesized compounds and key enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are implicated in inflammatory and breast cancer pathways. This approach has led to the identification of compounds with promising anti-inflammatory and anti-cancer activities, underscoring the therapeutic potential of these pyrazole derivatives (Thangarasu et al., 2019).

Antagonistic Activity on Serotonin 5-HT6 Receptors

Research into 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine derivatives as antagonists of serotonin 5-HT6 receptors has uncovered compounds with significant therapeutic implications for central nervous system (CNS) disorders. The modification of these molecules to include pyridine moieties has been shown to alter their activity against 5-HT6 receptors, with some derivatives displaying potent antagonistic properties. These findings suggest a potential application in treating CNS diseases, highlighting the versatility of the phenylsulfonyl-pyrazolopyrimidine scaffold in medicinal chemistry (Ivashchenko et al., 2012).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[1-(benzenesulfonyl)pyrazol-3-yl]phenoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c24-27(25,17-5-2-1-3-6-17)23-14-11-18(22-23)15-7-9-16(10-8-15)26-19-20-12-4-13-21-19/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVQPFXPAGOSRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)OC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2999492.png)

![N-(1-cyanocyclopropyl)-3-[(furan-2-yl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2999496.png)

![ethyl 4-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B2999504.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2999510.png)